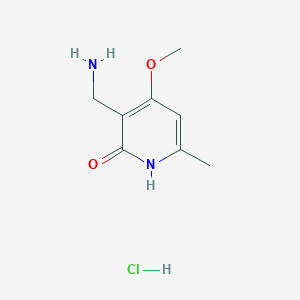
1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
Overview
Description
1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine, also known as BSI-201, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Mechanism of Action
1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine acts as a PARP inhibitor, which means that it inhibits the activity of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in the repair of DNA damage, and their inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has been shown to selectively inhibit PARP-1 and PARP-2 enzymes, which are highly expressed in cancer cells.
Biochemical and Physiological Effects:
1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has been shown to enhance the anti-tumor effects of chemotherapy drugs and radiation therapy, leading to improved treatment outcomes.
Advantages and Limitations for Lab Experiments
1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has several advantages as a research tool in cancer biology. It is a selective PARP inhibitor, which means that it specifically targets PARP enzymes without affecting other cellular processes. 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has been shown to have low toxicity in normal cells, which is a desirable property for a potential anti-cancer drug. However, 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has some limitations as a research tool. It is a relatively new compound, and its long-term effects on normal cells and tissues are not well understood. Moreover, the optimal dose and duration of 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine treatment in cancer patients are still being investigated.
Future Directions
For 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine research include investigating its potential applications in combination with other cancer treatments, such as immunotherapy and targeted therapy. Moreover, the development of new PARP inhibitors with improved selectivity and efficacy is an active area of research in cancer biology.
Scientific Research Applications
1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has been extensively studied for its potential applications in cancer treatment. It has been shown to enhance the cytotoxic effects of chemotherapy drugs, such as cisplatin and doxorubicin, in various cancer cell lines. 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has also been found to sensitize cancer cells to radiation therapy, leading to increased cell death. Moreover, 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has been shown to inhibit the repair of DNA damage, which is a hallmark of cancer cells.
properties
IUPAC Name |
[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrNOSi/c1-23(24-15-17-25(30)18-16-24)31-21-19-26(20-22-31)32-33(29(2,3)4,27-11-7-5-8-12-27)28-13-9-6-10-14-28/h5-18,23,26H,19-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWIANMDRZPJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



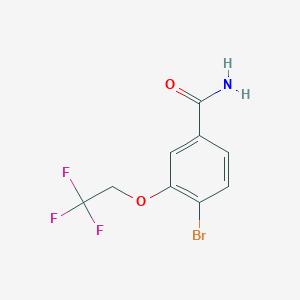
methanone](/img/structure/B1408153.png)
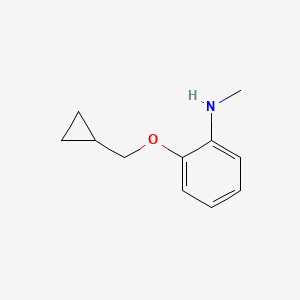
![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)
![1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408156.png)

![5-Bromo-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1408160.png)

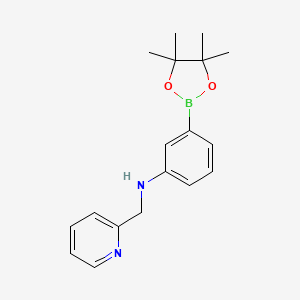

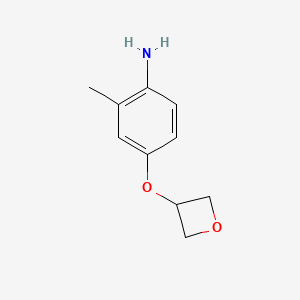

![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)
